

Sulfaguanidine-d4: A Technical Guide to Commercial Availability, Purity, and Analysis

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Compound of Interest

Compound Name: **Sulfaguanidine-d4**

Cat. No.: **B12407700**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of **Sulfaguanidine-d4**, a deuterated analog of the sulfonamide antibiotic sulfaguanidine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies or in metabolic fate and drug disposition research.

Commercial Availability

Sulfaguanidine-d4 is readily available from several specialized chemical suppliers that synthesize and distribute stable isotope-labeled compounds for research purposes. Key suppliers include DC Chemicals, MedchemExpress, LGC Standards (through Toronto Research Chemicals), Axios Research, and Clinisciences.^{[1][2][3][4][5]} These suppliers typically offer the compound in various quantities, ranging from milligrams to grams, to accommodate the diverse needs of the research community. It is important to note that **Sulfaguanidine-d4** is intended for research use only and not for human consumption.^{[1][2]}

Purity and Isotopic Enrichment

The purity of commercially available **Sulfaguanidine-d4** is a critical parameter for its application as an internal standard. Suppliers generally provide a chemical purity of $\geq 98.0\%$. In addition to chemical purity, isotopic purity and enrichment are key specifications for deuterated standards. While a specific Certificate of Analysis for **Sulfaguanidine-d4** was not publicly

available, a representative CoA for a similar deuterated sulfonamide, Sulfabenzamide-d4, indicates that isotopic enrichment is a key quality attribute that is precisely measured and reported.^[6] For deuterated compounds, it is practically impossible to achieve 100% isotopic purity; therefore, the distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions) is a crucial piece of information.

Table 1: Summary of Quantitative Data for Commercially Available **Sulfaguanidine-d4**

Parameter	Typical Specification	Notes
Chemical Formula	C ₇ H ₆ D ₄ N ₄ O ₂ S	[4]
Molecular Weight	218.27 g/mol	[4]
Chemical Purity	≥98.0%	As stated by multiple suppliers.
Isotopic Purity	>99 atom % Deuterium	This is a typical specification for high-quality deuterated standards.
Isotopic Enrichment	Reported as atom % D	The exact isotopic enrichment is lot-specific and should be detailed in the Certificate of Analysis.

Experimental Protocols

The following sections detail the methodologies for the quality control analysis of **Sulfaguanidine-d4**, focusing on determining its chemical and isotopic purity. These protocols are based on established analytical techniques for the characterization of small molecules and stable isotope-labeled compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to determine the chemical purity of **Sulfaguanidine-d4** and to identify and quantify any non-deuterated sulfaguanidine or other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used for the separation of sulfonamides.^[7]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.^{[8][9]} The gradient program should be optimized to achieve good separation of the main peak from any impurities.
- Flow Rate: A typical flow rate is 1.0 mL/min.^[7]
- Detection: UV detection at a wavelength of 265 nm is appropriate for sulfonamides.^[7]
- Sample Preparation: Accurately weigh a small amount of **Sulfaguanidine-d4** and dissolve it in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL).
- Analysis: Inject a known volume (e.g., 10 μ L) of the sample solution into the HPLC system.
- Quantification: The chemical purity is determined by calculating the peak area percentage of the main **Sulfaguanidine-d4** peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is a powerful technique for confirming the molecular weight of **Sulfaguanidine-d4** and for determining its isotopic purity and enrichment.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements and for resolving the isotopic clusters.^[10]

- Ionization Source: Electrospray ionization (ESI) is a suitable ionization technique for sulfonamides.
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS interface.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the protonated molecule $[M+H]^+$ of **Sulfaguanidine-d4**.
- Data Analysis:
 - Molecular Weight Confirmation: The accurate mass of the most abundant isotopologue is measured and compared to the theoretical exact mass of $C_7H_6D_4N_4O_2S$.
 - Isotopic Purity and Enrichment: The relative intensities of the different isotopologue peaks (d_0 , d_1 , d_2 , d_3 , and d_4) in the mass spectrum are used to calculate the isotopic purity and the overall isotopic enrichment.[11] This involves correcting for the natural isotopic abundance of other elements in the molecule (e.g., ^{13}C , ^{15}N , ^{34}S).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is an essential tool for the structural elucidation of **Sulfaguanidine-d4** and can also be used for quantitative purposes to determine purity and isotopic enrichment.[12][13]

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- 1H NMR (Proton NMR):
 - Purpose: To confirm the structure and to determine the degree of deuteration by observing the residual proton signals.
 - Sample Preparation: Dissolve an accurately weighed amount of **Sulfaguanidine-d4** in a suitable deuterated solvent (e.g., DMSO- d_6).

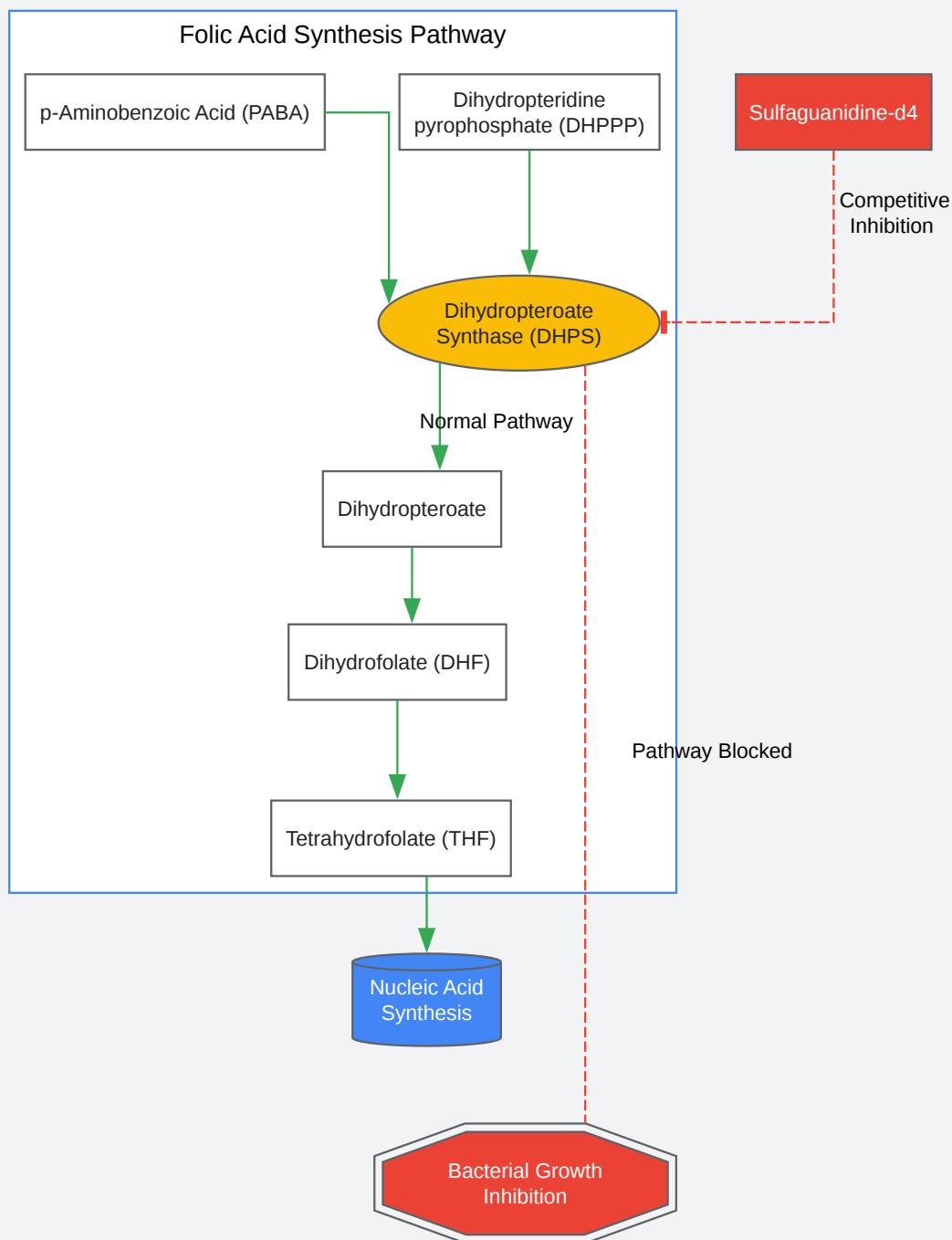
- Analysis: The ^1H NMR spectrum will show small signals corresponding to the positions where deuterium has not been incorporated. The integration of these signals relative to an internal standard of known concentration can be used to determine the amount of non-deuterated or partially deuterated species.
- ^2H NMR (Deuterium NMR):
 - Purpose: To directly observe the deuterium atoms and confirm their positions in the molecule.
 - Analysis: The ^2H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. This provides direct evidence of successful deuteration.
- Quantitative NMR (qNMR):
 - Purpose: To accurately determine the chemical purity of **Sulfaguanidine-d4**.
 - Methodology: An accurately weighed amount of the sample is mixed with an accurately weighed amount of a certified internal standard. The purity of the sample is calculated by comparing the integral of a specific resonance from the sample with the integral of a resonance from the internal standard.[14]

Mandatory Visualizations

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaguanidine, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. The following diagram illustrates this mechanism.

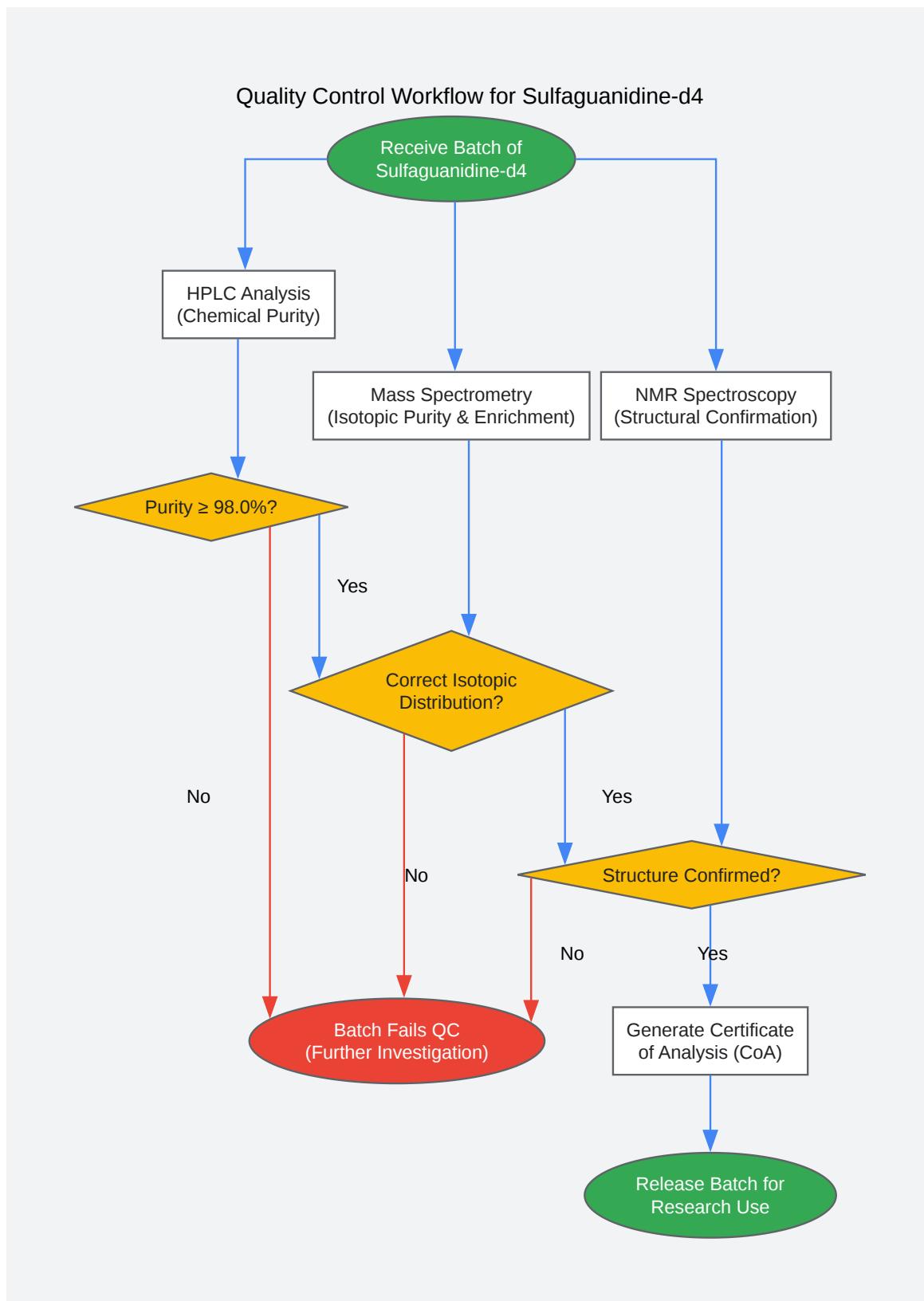
Sulfaguanidine's Inhibition of Bacterial Folic Acid Synthesis

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Caption: Inhibition of bacterial folic acid synthesis by **Sulfaguanidine-d4**.

Experimental Workflow: Quality Control of Sulfaguanidine-d4

The following diagram outlines a typical workflow for the quality control analysis of a batch of **Sulfaguanidine-d4**.



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Caption: A typical quality control workflow for **Sulfaguanidine-d4**.

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